molecular formula C15H13FN2OS B2538026 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one CAS No. 883049-93-2

3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one

Cat. No. B2538026
CAS RN: 883049-93-2
M. Wt: 288.34
InChI Key: AEENMYAWEPBORS-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one, also known as FPT, is a chemical compound with potential therapeutic applications. It belongs to the thiazolidinone family of compounds and has been studied for its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one may alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to protect against oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one is its potential as a selective HDAC inhibitor. Unlike other HDAC inhibitors, 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one has been shown to selectively inhibit the activity of specific HDAC isoforms, which may reduce the risk of side effects. However, 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one has also been shown to have low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one. One area of interest is the development of 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one-based therapies for cancer treatment. Another area of interest is the study of 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one's potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and DNA damage in neuronal cells. Additionally, further research is needed to fully understand the mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one and its potential as a selective HDAC inhibitor.

Synthesis Methods

The synthesis of 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one involves the reaction of 2-pyridinecarboxaldehyde, 4-fluorobenzylamine, and thiourea in the presence of a catalyst. The reaction proceeds through a multistep process involving the formation of an imine intermediate followed by cyclization and thiazolidinone formation.

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-12-6-4-11(5-7-12)9-18-14(19)10-20-15(18)13-3-1-2-8-17-13/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEENMYAWEPBORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one

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